molecular formula C6H8F2O2 B2644727 2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid CAS No. 2111499-67-1

2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B2644727
CAS No.: 2111499-67-1
M. Wt: 150.125
InChI Key: MNXQTVZTEQQCRH-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid typically involves the difluoromethylation of cyclopropane derivatives. One common method includes the reaction of cyclopropane carboxylic acid with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere for hydrogen, hydroxyl, or thiol groups, influencing the compound’s binding affinity and activity. The compound can modulate enzyme activity by mimicking natural substrates or inhibitors, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

  • Trifluoromethylcyclopropane carboxylic acid
  • Difluoromethylcyclopropane carboxylic acid
  • Methylcyclopropane carboxylic acid

Comparison: 2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the difluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

2-(difluoromethyl)-2-methylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c1-6(5(7)8)2-3(6)4(9)10/h3,5H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXQTVZTEQQCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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